2-(2-乙酰氧基苯甲酰基)噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

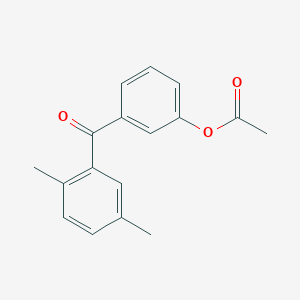

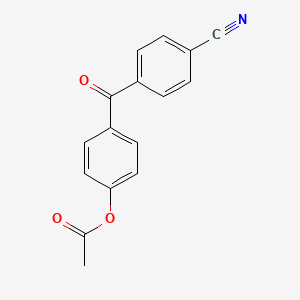

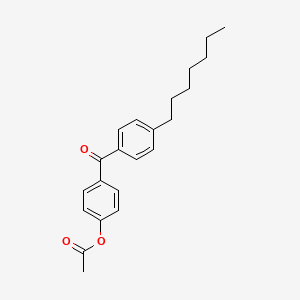

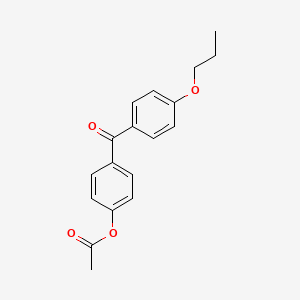

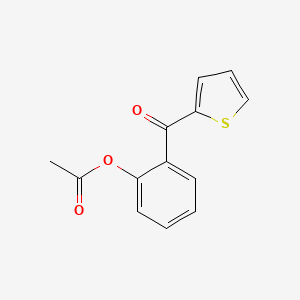

2-(2-Acetoxybenzoyl) thiophene is a compound that falls within the broader class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2-acylbenzo[b]thiophenes, which are structurally related to 2-(2-Acetoxybenzoyl) thiophene, can be achieved through the α-C-H functionalization of 2-halochalcones using a copper(II) acetate catalyst and xanthate as the sulfur source. This method allows for the incorporation of sulfur followed by copper-catalyzed cyclization without the need for an external acyl source, as demonstrated in the synthesis of 1-(5-hydroxybenzothiophene-2-yl)ethanone, a known pre-mRNA splicing modulator .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(2-Acetoxybenzoyl) thiophene has been characterized by X-ray diffraction methods. For instance, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar acetyl group and benzo[b]thiophene core, crystallizes in the monoclinic space group and exhibits both intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Acetoxybenzo[b]thiophenes can undergo various chemical reactions, such as the Fries rearrangement when heated with AlCl3 and benzene, leading to different products depending on the isomer and reaction conditions. For example, 6-acetoxybenzo[b]thiophen can undergo intermolecular acetyl group transfer to yield a mixture of acetylbenzo[b]thiophenes and hydroxybenzo[b]thiophen .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Acetoxybenzoyl) thiophene can be inferred from related compounds. For instance, the photocycloaddition of thiobenzophenone to acetylenic compounds results in the formation of 1-phenyl-2-thia-1,2-dihydronaphthalene derivatives, indicating the potential reactivity of the acetyl group in photochemical reactions . Additionally, the N-aryl- and N-alkylimines of 3-hydroxy-2-acetylbenzo[b]-thiophene exhibit E-keto enamine structures and show reversible E/Z isomerization upon irradiation, suggesting that similar structural analogs like 2-(2-Acetoxybenzoyl) thiophene may also display photochemical reactivity .

科学研究应用

药物化学

包括“2-(2-乙酰氧基苯甲酰基)噻吩”在内的噻吩类类似物,作为潜在的生物活性化合物,引起了越来越多的科学家的兴趣 . 它们在药物化学家改进具有多种生物效应的先进化合物方面发挥着至关重要的作用 .

抗癌特性

具有噻吩环系统的分子表现出许多药理特性,如抗癌 . 这使得“2-(2-乙酰氧基苯甲酰基)噻吩”成为癌症治疗研究的潜在候选药物。

抗炎特性

包括“2-(2-乙酰氧基苯甲酰基)噻吩”在内的噻吩衍生物已显示出抗炎特性 . 这表明其在治疗炎症性疾病方面具有潜在的应用。

抗菌特性

噻吩衍生物也表现出抗菌特性 . 这表明“2-(2-乙酰氧基苯甲酰基)噻吩”可用于开发新的抗菌剂。

作用机制

Target of Action

Thiophene-based compounds have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox) . These interactions can lead to changes in cellular processes and responses.

Biochemical Pathways

Thiophene-based compounds are known to influence a variety of biochemical pathways due to their interactions with cox and lox enzymes . These enzymes play crucial roles in inflammatory responses, and their inhibition can lead to downstream effects on inflammation and other related processes.

Result of Action

Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

属性

IUPAC Name |

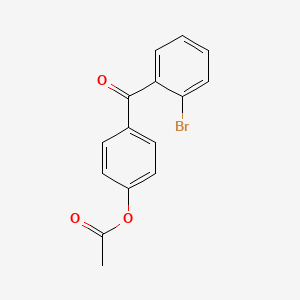

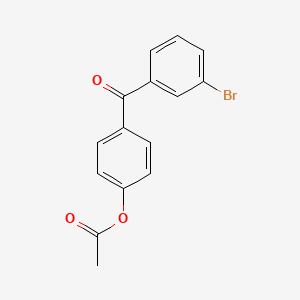

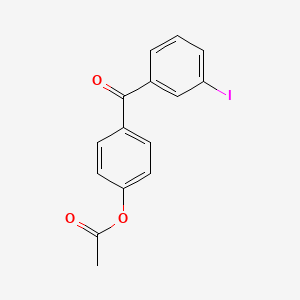

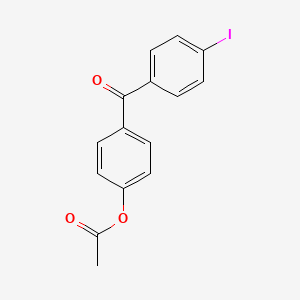

[2-(thiophene-2-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWYQBVAUFUDAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642182 |

Source

|

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-14-8 |

Source

|

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。